Structural Differentiation: 3,4-Dimethylphenyl Regioisomer vs. 2,4-Dimethylphenyl Analog
The target compound bears a 3,4-dimethylphenyl group at the thiazole C-4 position, distinguishing it from the commercially available 2,4-dimethylphenyl regioisomer (CAS 941946-39-0) . In antibacterial SAR studies, the position of methyl substituents on the phenyl ring at the thiazole C-4 position directly influences antibacterial activity: for example, 4-arylthiazole derivatives with para-substitution patterns exhibited EC₅₀ values ranging from 156.7 µM to >500 µM against Xanthomonas oryzae pv. oryzae depending on the substitution position [1]. The 3,4-dimethyl substitution pattern presents a distinct steric and electronic profile (meta/para electron-donating effects) that cannot be replicated by the 2,4- (ortho/para) or 2,5- (ortho/meta) isomers .
| Evidence Dimension | Regioisomeric substitution pattern at thiazole C-4 position |
|---|---|
| Target Compound Data | 3,4-dimethylphenyl substitution: meta/para electron-donating geometry; computed XLogP3 ≈ 2.9 for the N-acetyl analog scaffold [2] |
| Comparator Or Baseline | N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide (CAS 941946-39-0): 2,4-dimethylphenyl substitution with ortho/para electron-donating geometry; otherwise identical scaffold |
| Quantified Difference | Qualitative difference: Regioisomeric substitution alters steric encumbrance around the thiazole ring and electronic distribution in the phenyl ring, leading to divergent SAR trends — within the broader 4-arylthiazole class, positional isomerism produces EC₅₀ differences exceeding 3-fold in antibacterial assays [1]. |
| Conditions | Class-level SAR data from 4-arylthiazole N-phenylacetamide derivatives tested against Xanthomonas oryzae pv. oryzae (Xoo), X. axonopodis pv. citri (Xac), and X. oryzae pv. oryzicola (Xoc) [1] |
Why This Matters
Procuring the incorrect regioisomer can lead to non-overlapping SAR and irreproducible activity profiles, invalidating a screening campaign.
- [1] Liu, X.-H. et al. Synthesis and Antibacterial Evaluation of N-Phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules 2020, 25, 1772. View Source
- [2] PubChem. N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide (PubChem CID 734056). XLogP3-AA = 2.9. https://pubchem.ncbi.nlm.nih.gov/compound/734056 View Source
